Isodonoiol
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Overview
Description
Preparation Methods
The synthesis of Isodonoiol involves several steps, starting from commercially available starting materials. One common method involves the use of high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry for the analysis and quantification of diterpenoids in Isodon species .
Chemical Reactions Analysis
Isodonoiol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
Scientific Research Applications
Mechanism of Action
The mechanism of action of Isodonoiol involves its interaction with specific molecular targets and pathways. It exerts its cytotoxic effects by inducing apoptosis in cancer cells through the intrinsic apoptotic pathway . This involves the activation of caspases and the disruption of mitochondrial membrane potential, leading to cell death .
Comparison with Similar Compounds
Isodonoiol is unique among diterpenoids due to its specific structural features and biological activities. Similar compounds include other ent-kaurane diterpenoids such as oridonin and scopariusic acid . While these compounds share some biological activities, this compound’s distinct structure and reactivity make it a valuable compound for further research and development .
Properties
Molecular Formula |
C22H30O7 |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
[(1S,4S,8R,9R,10S,11S,13S)-11-hydroxy-8-(hydroxymethyl)-7,7-dimethyl-14-methylidene-2,15-dioxo-3-oxatetracyclo[11.2.1.01,10.04,9]hexadecan-9-yl]methyl acetate |
InChI |
InChI=1S/C22H30O7/c1-11-13-7-14(25)17-21(8-13,18(11)26)19(27)29-16-5-6-20(3,4)15(9-23)22(16,17)10-28-12(2)24/h13-17,23,25H,1,5-10H2,2-4H3/t13-,14+,15-,16+,17-,21+,22+/m1/s1 |
InChI Key |
OCELUFZNLBUKGF-MVVUPFSZSA-N |
Isomeric SMILES |
CC(=O)OC[C@@]12[C@H](CCC([C@H]1CO)(C)C)OC(=O)[C@]34[C@H]2[C@H](C[C@H](C3)C(=C)C4=O)O |
Canonical SMILES |
CC(=O)OCC12C(CCC(C1CO)(C)C)OC(=O)C34C2C(CC(C3)C(=C)C4=O)O |
Origin of Product |
United States |
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